3-(2-Chlorophenyl)-5-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWNHOGYYRZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689530 | |
| Record name | 2'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-08-0 | |
| Record name | 2'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. These could include continuous flow chemistry techniques, which allow for the rapid and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-(2-Chlorophenyl)-5-oxobenzoic acid, while reduction of the chlorophenyl group may yield 3-phenyl-5-hydroxybenzoic acid.
Scientific Research Applications
3-(2-Chlorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the development of biologically active compounds.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-(2-chlorophenyl)-5-hydroxybenzoic acid with key analogs, focusing on substituent positions, molecular properties, and biological activities:
Key Differences and Implications
- Positional Isomerism: The 2-chlorophenyl substituent in the target compound contrasts with the 4-chlorophenyl analog ().
- Halogenation Impact : Dichlorinated analogs (e.g., 3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid, ) exhibit higher molecular weights and reduced solubility, which may limit bioavailability despite increased receptor affinity .
- Functional Group Variations : Replacing the hydroxyl group with a methylisoxazole (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, ) shifts activity toward enzyme inhibition, highlighting the hydroxyl group’s role in hydrogen bonding .
Receptor Interactions
- TGR5 Modulation : Compounds with 2-chlorophenyl groups, such as 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide (), selectively activate TGR5 without inducing receptor endocytosis. This suggests that the target compound may share similar partial agonist properties .
- Enzyme Inhibition : Structurally related ursolic acid derivatives () inhibit glycogen phosphorylase via allosteric binding, implying that chloroaromatic benzoic acids could target metabolic enzymes .
Physicochemical Properties
- Solubility and Stability : The tert-butoxycarbonyl (Boc)-protected analog () has a melting point of 150–151°C, indicating that unprotected hydroxybenzoic acids like the target compound may have lower thermal stability but improved solubility in aqueous media .
- Lipophilicity : The logP value of this compound is estimated to be higher than 2-chloro-5-hydroxybenzoic acid () due to the bulky aryl group, favoring passive diffusion across biological membranes .
Biological Activity
3-(2-Chlorophenyl)-5-hydroxybenzoic acid, also known by its CAS number 1258622-08-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and a chlorophenyl group attached to a benzoic acid backbone, which is critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds show significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Hydroxy-3-chloro-5-methylbenzoic acid | 3.91 | MRSA |
| This compound | TBD | Various |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 11.8 | Apoptosis induction |
| HCT116 | TBD | Cell cycle arrest |
Anti-inflammatory Effects
There is growing evidence that compounds similar to this compound possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Interaction : The chlorophenyl moiety enhances hydrophobic interactions with receptor sites, modulating cellular responses.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various hydroxybenzoic acids, including this compound, against MCF-7 cells. Results indicated significant growth inhibition at concentrations as low as 11.8 µM, suggesting a promising lead for further development .
- Antimicrobial Efficacy : In a comparative study, the antimicrobial activity of several derivatives was assessed against MRSA strains. The compound demonstrated superior efficacy compared to standard antibiotics like nitrofurantoin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)-5-hydroxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid chloride intermediates or amide coupling. For example, Ashford’s Dictionary describes the formation of structurally similar isoxazole derivatives using acid chloride/amide reactions under anhydrous conditions (e.g., THF, DCM) with catalysts like DCC/DMAP . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid chloride to amine) are critical for minimizing side products. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is recommended to isolate the product with >95% purity .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Solid-phase extraction (SPE) using C18 columns and gradient elution (methanol/water) is effective for removing polar impurities. For non-polar contaminants, preparative TLC with silica gel 60 F254 plates (eluent: chloroform/methanol, 9:1) provides high resolution. Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures <5% impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer : Contradictions in NMR peaks (e.g., aromatic proton splitting) may arise from tautomerism or solvent effects. Deuterated DMSO is preferred for stabilizing the hydroxybenzoic acid moiety. IR analysis (1700–1680 cm⁻¹ for carboxylic acid C=O vs. 1650 cm⁻¹ for keto-enol tautomers) can differentiate structural forms. Computational tools like DFT simulations (B3LYP/6-31G*) validate experimental data by predicting chemical shifts within ±0.3 ppm .
Q. What strategies mitigate degradation of this compound under varying pH and temperature?
- Methodological Answer : Stability studies show degradation accelerates at pH >7 (hydrolysis of the chlorophenyl group) and temperatures >25°C. Buffered solutions (pH 4–6, citrate buffer) and storage at 4°C in amber vials reduce decomposition. LC-MS monitoring of degradation products (e.g., 3-chlorophenol ) quantifies stability, with Arrhenius modeling predicting shelf life .
Q. How does the chlorophenyl substituent influence the compound’s bioactivity in drug discovery contexts?
- Methodological Answer : The 2-chlorophenyl group enhances lipophilicity (LogP ~2.8) and receptor binding affinity. In silico docking (AutoDock Vina) with targets like PPAR-γ shows the chlorine atom forms halogen bonds with Ser289 (ΔG = −9.2 kcal/mol). Comparative studies with 3- or 4-chloro analogs reveal 2-substitution optimizes steric fit in hydrophobic pockets, validated via SPR binding assays .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). Dose-response curves (1–100 µM) with IC50 calculations (GraphPad Prism) quantify potency. Co-treatment with COX-2 inhibitors (e.g., celecoxib) identifies synergism. Confocal microscopy (NF-κB nuclear translocation) confirms mechanism .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer : Slow vapor diffusion (ethanol/water, 1:1) at 4°C yields single crystals. Mounting on a MiTeGen loop and cooling to 100 K (N₂ stream) prevents radiation damage. Data collection at λ = 0.71073 Å (Mo-Kα) resolves the chloro-substituent’s orientation (R-factor <0.05). Mercury 4.0 software refines H-bonding networks (O-H···O = 2.65 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
